1,4-Butanediol diglycidyl ether

Description

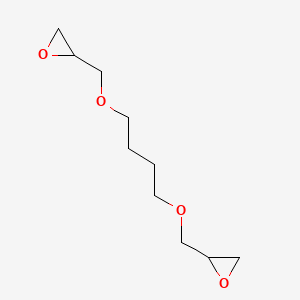

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKUUQIDMUMQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26951-52-0, 94476-02-5, 29611-97-0 | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polytetramethylene glycol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94476-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024667 | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 129 °C | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.0 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3 | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2425-79-8 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,3-epoxypropoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(2,3-epoxypropoxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MU425FIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,4-Butanediol diglycidyl ether synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 1,4-Butanediol Diglycidyl Ether

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (BDDGE), a low-viscosity aliphatic diepoxide, serves as a critical reactive diluent and crosslinking agent in various industrial and biomedical applications, including the formulation of epoxy resins and the creation of hydrogels for drug delivery and tissue engineering.[1][2][3] Its synthesis, primarily achieved through the reaction of 1,4-butanediol with epichlorohydrin, involves a nuanced interplay of reaction mechanisms, catalysts, and process conditions that dictate yield, purity, and final product performance. This guide provides an in-depth exploration of the core synthesis mechanisms, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the prevalent catalytic strategies—Lewis acid catalysis and Phase Transfer Catalysis (PTC)—providing a causal explanation for experimental choices, detailed self-validating protocols, and a robust framework for process optimization and safety.

Introduction to this compound

This compound (IUPAC name: 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)) is an organic compound characterized by a central butane chain linked via ether bonds to two terminal glycidyl groups.[4] Each glycidyl group contains a reactive epoxide ring, making the molecule bifunctional. This bifunctionality allows it to react with various curing agents and polymers, forming crosslinked three-dimensional networks. Its primary industrial application is as a viscosity-reducing reactive diluent for high-viscosity epoxy resin systems, enhancing their workability without compromising the mechanical properties of the cured product.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2425-79-8 | [4] |

| Molecular Formula | C₁₀H₁₈O₄ | [4] |

| Molar Mass | 202.25 g·mol⁻¹ | [4] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 266 °C | [5] |

| Melting Point | -21 °C | [5] |

| Density | ~1.1 g/mL at 25 °C | [5] |

| Vapor Pressure | ~10 mm Hg at 20 °C | [6] |

Core Synthesis Mechanisms

The synthesis of BDDGE from 1,4-butanediol and epichlorohydrin is fundamentally a two-step process:

-

Etherification (Epoxide Ring Opening): The hydroxyl groups of 1,4-butanediol perform a nucleophilic attack on one of the carbon atoms of the epichlorohydrin epoxide ring. This reaction opens the ring to form a chlorohydrin ether intermediate.

-

Dehydrochlorination (Epoxide Ring Closure): A strong base is introduced to abstract a proton from the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution (an intramolecular Williamson ether synthesis), displacing the adjacent chloride ion to form the new epoxide ring of the glycidyl ether.[4][5]

Two primary catalytic strategies are employed to efficiently drive this transformation: Lewis acid catalysis and phase transfer catalysis.

Lewis Acid Catalyzed Synthesis

This is a classical and widely practiced method for glycidyl ether synthesis. A Lewis acid catalyst is used to activate the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,4-butanediol.

Mechanism Insight:

-

Step 1: Epoxide Activation & Ring Opening: The Lewis acid (e.g., BF₃·OEt₂, SnF₂, HClO₄) coordinates with the oxygen atom of the epichlorohydrin epoxide.[7][8] This coordination polarizes the C-O bonds, significantly increasing the electrophilicity of the ring carbons. The hydroxyl groups of 1,4-butanediol then attack one of the epoxide carbons, leading to the formation of the 1,4-butanediol bis(3-chloro-2-hydroxypropyl) ether intermediate.

-

Step 2: Dehydrochlorination: A stoichiometric amount of a strong base, typically sodium hydroxide (NaOH), is added. The base deprotonates the secondary hydroxyl groups of the chlorohydrin intermediate. The resulting alkoxide performs an intramolecular Sₙ2 attack, displacing the chloride ion and closing the three-membered epoxide ring to yield BDDGE.[4][9]

Caption: Figure 1: Lewis Acid Catalyzed BDDGE Synthesis Mechanism.

Phase Transfer Catalysis (PTC) Synthesis

Phase Transfer Catalysis is a powerful technique for reacting species located in different immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate).[10] In BDDGE synthesis, PTC offers milder reaction conditions, higher yields, and aligns with green chemistry principles by potentially reducing the need for organic solvents.[10][11][12]

Mechanism Insight:

The process typically involves an aqueous phase containing sodium hydroxide and an organic phase containing epichlorohydrin and 1,4-butanediol. The phase transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is key to the reaction.

-

Step 1: Ion Pair Formation: The 1,4-butanediol is deprotonated by the concentrated NaOH in the aqueous phase (or at the interface) to form a dianion. The PTC cation (Q⁺, e.g., (C₄H₉)₄N⁺) then pairs with the butanediolate anion to form an ion pair, [Q⁺]₂[⁻O-(CH₂)₄-O⁻].

-

Step 2: Phase Transfer: This ion pair is lipophilic due to the bulky alkyl groups on the PTC and can migrate from the aqueous/solid phase into the organic phase.

-

Step 3: Nucleophilic Substitution: In the organic phase, the highly reactive, "naked" alkoxide anion attacks the epichlorohydrin to form the glycidyl ether. This step occurs twice for each molecule of 1,4-butanediol. The reaction regenerates the PTC, which can then return to the aqueous phase to transport another alkoxide anion, thus continuing the catalytic cycle. This method often combines the etherification and dehydrochlorination steps into a single process.[10][13]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. In-depth characterization of this compound substituted hyaluronic acid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Clean production method of 1, 4-butanediol diglycidyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. iagi.or.id [iagi.or.id]

- 13. mdpi.com [mdpi.com]

physicochemical properties of 1,4-butanediol diglycidyl ether

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Butanediol Diglycidyl Ether (BDDGE)

Foreword: A Senior Application Scientist's Perspective

This compound, commonly known as BDDGE, is a molecule of significant utility, bridging the gap between material science and biomedical applications. In my years of experience, I've seen it employed primarily as a reactive diluent to tame the viscosity of unruly epoxy formulations and, more critically, as a premier crosslinking agent for creating sophisticated hydrogels. Its dual-ended reactive epoxide groups are the key to its functionality, allowing it to form stable ether linkages that build robust, three-dimensional polymer networks.

This guide is structured to provide a comprehensive understanding of BDDGE, moving from its fundamental identity and properties to its chemical behavior, analysis, and safe handling. The intent is not merely to present data but to explain the causality behind these properties and the rationale for the analytical methods used to characterize them. For researchers in drug development and biomaterials, understanding the purity, reactivity, and residual analysis of BDDGE is paramount, as these factors directly impact the safety, stability, and efficacy of the final product, be it a dermal filler or a scaffold for tissue engineering.

Molecular Identity and Structure

This compound is a long-chain, aliphatic diepoxide. It is most frequently used as a homobifunctional crosslinking agent and a reactive diluent for epoxy resins.[1][2] Its chemical structure features a flexible four-carbon butanediol core flanked by two glycidyl ether groups. These terminal epoxide rings are the sites of its chemical reactivity.

Common Synonyms:

Key Identifiers:

-

IUPAC Name: 2-[[4-(2-oxiranylmethoxy)butoxy]methyl]oxirane

-

InChIKey: SHKUUQIDMUMQQK-UHFFFAOYSA-N[7]

Caption: Generalized workflow for BDDGE-mediated polymer crosslinking.

Role as a Reactive Diluent

In industrial epoxy systems, high viscosity can hinder application and lead to defects like air bubbles. BDDGE is added as a reactive diluent to significantly lower the formulation's viscosity. [3][8][9]Unlike a non-reactive solvent that evaporates, BDDGE's epoxide groups participate in the curing reaction with the hardener, becoming a permanent, flexible part of the final polymer matrix. [9]This enhances toughness and impact resistance, counteracting the inherent brittleness of many epoxy resins. [1][9]

Synthesis Pathway

BDDGE is typically synthesized in a two-step process involving 1,4-butanediol and epichlorohydrin. [2][3]

-

Condensation: 1,4-butanediol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a chlorohydrin intermediate. [3][10]2. Dehydrochlorination (Ring Closing): The intermediate is then treated with a strong base, such as sodium hydroxide, which removes HCl and reforms the epoxide rings. [3][10][11][12]

Caption: High-level overview of the BDDGE synthesis process.

Stability and Degradation

BDDGE is stable under recommended storage conditions but can react with strong acids, bases, and oxidizing agents. [13]It may form explosive peroxides if not stored properly, necessitating cool, dark storage conditions. [13]In biological systems or through hydrolysis, the ether bonds can be cleaved. This degradation can be catalyzed by enzymes like cytochromes P450, ultimately breaking down the molecule into smaller, biocompatible components such as glycerol and butanediol, which can be eliminated from the body. [14]

Analytical Methodologies for Quality Control

For researchers and developers, ensuring the purity of BDDGE and quantifying its residual amounts in a final product is a critical aspect of quality control and safety validation. The choice of method depends on the analytical question being asked—be it raw material purity, reaction completion, or final product safety.

Overview of Common Techniques

-

Gas Chromatography (GC): A primary method for assessing the purity of the raw material and for quantifying volatile or semi-volatile residuals. A Flame Ionization Detector (FID) is commonly used for purity analysis, while a Mass Spectrometer (MS) provides definitive identification of trace impurities or residual BDDGE. [15][16]* Fluorospectrophotometry: A highly sensitive method developed specifically for detecting trace amounts of free BDDGE in crosslinked hydrogels. The method involves reacting residual BDDGE with nicotinamide to produce a fluorescent substance, which is then quantified. [17]This technique offers a lower limit of quantification than GC, making it ideal for safety assessment of biomedical devices. [17]* Epoxy Equivalent Weight (EEW) Titration: A quality control test performed on newly synthesized BDDGE. It involves titrating the epoxide groups to determine the mass of resin that contains one mole of epoxide groups. This confirms the successful formation of the diglycidyl ether and is a key parameter for formulating epoxy systems. [3]

Experimental Protocol: Quantification of Residual BDDGE in a Hydrogel using Fluorospectrophotometry

This protocol is based on the principle of derivatization to create a fluorescent compound, providing high sensitivity for trace analysis. [17] Objective: To determine the concentration of unreacted BDDGE in a crosslinked hyaluronic acid hydrogel.

Materials:

-

BDDGE-crosslinked hydrogel sample

-

Nicotinamide solution

-

Phosphate buffer

-

BDDGE standard solutions of known concentrations

-

Fluorospectrophotometer with excitation at 370 nm and emission at 430 nm [17] Methodology:

-

Sample Preparation:

-

Accurately weigh a portion of the hydrogel sample.

-

Extract the free BDDGE from the hydrogel matrix using an appropriate solvent and sonication. This step must be validated to ensure complete extraction.

-

Centrifuge the mixture and collect the supernatant for analysis.

-

-

Derivatization Reaction:

-

To an aliquot of the supernatant (and to each standard solution), add the nicotinamide solution and buffer.

-

Heat the mixture in a controlled temperature water bath for a specified time to allow the reaction between BDDGE and nicotinamide to complete, forming the fluorescent product.

-

Cool the samples to room temperature.

-

-

Fluorometric Measurement:

-

Set the fluorospectrophotometer to an excitation wavelength of 370 nm and an emission wavelength of 430 nm. [17] * Measure the fluorescence intensity of the blank, the standard solutions, and the prepared sample solutions.

-

-

Quantification:

-

Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their known concentrations.

-

Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of BDDGE in the sample extract based on its measured fluorescence intensity.

-

Calculate the final amount of residual BDDGE in the original hydrogel sample, expressed in µg/mL or ppm.

-

Causality and Trustworthiness: This method's trustworthiness stems from its high sensitivity and specificity. The derivatization step converts the non-fluorescent BDDGE into a detectable molecule, allowing for quantification at levels far below those achievable by less sensitive methods like GC. [17]This is critical for biomedical applications where residual crosslinker levels must be minimized to ensure biocompatibility.

Safety, Handling, and Storage

BDDGE is a hazardous chemical that requires careful handling to prevent exposure. It is classified as a skin and eye irritant, a potential skin sensitizer, and is harmful if inhaled, swallowed, or absorbed through the skin. [3][18][19] Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [20][21]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact. [18][20]* Respiratory Protection: Use in a well-ventilated area or with a local exhaust system. If vapor concentrations are high, a respirator with an organic vapor cartridge is necessary. [13][20] Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. [19][21]* Wash hands thoroughly after handling. [18][21]* Store in a tightly closed container in a cool, dry, dark, and well-ventilated area. [13][20][21]* Keep separated from incompatible materials such as strong oxidants, acids, and bases. [13] First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult or symptoms persist. [18][19][20]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice. [18][20][21]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [18][20][21]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. [13][18][20]

References

-

A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers. (2013). PMC - NIH. [Link]

-

This compound | C10H18O4. PubChem. [Link]

-

This compound. Wikipedia. [Link]

-

ICSC 0110 - this compound. International Labour Organization. [Link]

-

1,4 Butanediol Diglycidyl Ether 125 (BDGE125) Reactive Diluent. Gantrade Corporation. [Link]

-

Reactions showing 1,4-butanediol diglycidyl (BDDGE) ether mediated crosslinking of collagen proteins. ResearchGate. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Comparative Physicochemical Analysis among this compound Cross-Linked Hyaluronic Acid Dermal Fillers. (2021). MDPI. [Link]

-

Clean production method of 1, 4-butanediol diglycidyl ether. Patsnap. [Link]

- CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether.

-

This compound - analysis. Analytice. [Link]

-

Determination of free this compound in cross-linked hyaluronic acid gel. (2012). Ingenta Connect. [Link]

-

The kinetics of this compound crosslinking of dermal sheep collagen. Ovid. [Link]

-

Investigation into the safety of perineural application of this compound-crosslinked hyaluronan in a rat model. (2015). PubMed. [Link]

-

Enhancing Epoxy Formulations with this compound. LinkedIn. [Link]

-

In-depth characterization of this compound substituted hyaluronic acid hydrogels. (2023). DiVA portal. [Link]

-

This compound. Suzhou Senfeida Chemical Co., Ltd. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gantrade.com [gantrade.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. Clean production method of 1, 4-butanediol diglycidyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether - Google Patents [patents.google.com]

- 13. ICSC 0110 - this compound [chemicalsafety.ilo.org]

- 14. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - analysis - Analytice [analytice.com]

- 16. benchchem.com [benchchem.com]

- 17. Determination of free this compound in cross-li...: Ingenta Connect [ingentaconnect.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Toxicity and Safety Handling of 1,4-Butanediol Diglycidyl Ether

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the toxicological profile and essential safety protocols for the handling of 1,4-butanediol diglycidyl ether (BDDGE). As a reactive diluent and crosslinking agent in epoxy resin systems, BDDGE is a valuable tool in various research and development applications.[1][2] However, its chemical reactivity necessitates a thorough understanding and implementation of stringent safety measures to protect laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.

The Chemical Nature of this compound and Its Toxicological Implications

This compound (CAS No: 2425-79-8) is an aliphatic compound characterized by the presence of two terminal epoxide groups.[2] It is this dual epoxide functionality that makes BDDGE a highly effective crosslinker, capable of reacting with nucleophiles such as amines and acids to form a stable, three-dimensional polymer network.[3] However, the very reactivity that makes it useful is also the source of its primary toxicological hazards. The epoxide rings are electrophilic and can readily react with biological macromolecules, including proteins and nucleic acids, leading to cellular damage and adverse health effects.

Primary Toxicological Concerns

The principal health hazards associated with BDDGE exposure are well-documented and primarily target the skin, eyes, and respiratory system.[4][5][6][7][8][9]

-

Acute Toxicity: BDDGE is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][10] The acute toxicity is considered moderate, but significant exposure can lead to systemic effects.[4]

-

Skin and Eye Irritation: Direct contact with BDDGE can cause severe skin and eye irritation, characterized by redness and pain.[5][8][11]

-

Skin Sensitization: A significant and insidious hazard is the potential for BDDGE to act as a skin sensitizer.[4][5] Initial exposure may not produce a severe reaction, but subsequent contact, even with minute quantities, can trigger a pronounced allergic response.[9] This is a critical consideration for long-term handling of the substance.

-

Aquatic Toxicity: BDDGE is also recognized as being harmful to aquatic life with long-lasting effects, necessitating careful disposal procedures.[4][12]

Quantitative Toxicity Data

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 1134 mg/kg[4][13] |

| LD50 | Rabbit | Dermal | 1130 mg/kg[4][11] |

| ATE | - | Inhalation (vapour) | 11 mg/l/4h[13] |

The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the risks associated with BDDGE, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures, with a decreasing reliance on measures that require significant human intervention.

Caption: The hierarchy of controls for managing BDDGE exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker and are the most effective means of controlling exposure to BDDGE.

-

Ventilation: All handling of BDDGE that may generate vapors or aerosols must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11][14] The rationale is to maintain a negative pressure environment that continuously removes airborne contaminants from the operator's breathing zone.

-

Process Enclosure: For larger-scale or repetitive operations, the use of glove boxes or other enclosed systems can provide an even higher level of containment.

Administrative Controls: Standardized Procedures and Training

Administrative controls are work practices and procedures that reduce the likelihood of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for all tasks involving BDDGE are essential. These should cover every aspect of the workflow, from preparation to disposal.

-

Training: All personnel who will handle BDDGE must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and proper waste disposal.

-

Restricted Access: Areas where BDDGE is used should be clearly marked, and access should be restricted to authorized and trained personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE should be considered the last line of defense, to be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11] A face shield should also be worn when there is a risk of splashing.[15]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves.[12] Given that BDDGE is a skin sensitizer, the choice of glove material is critical. Nitrile gloves may provide splash protection, but for prolonged contact, more resistant materials such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility charts.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin from accidental contact.[8] Contaminated work clothing should not be taken home.[8][9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Protocols for Safe Handling and Emergency Response

The following protocols are designed as self-validating systems, incorporating safety checks at critical stages.

Protocol for Weighing and Dispensing BDDGE

-

Pre-Operational Checks:

-

Confirm that the chemical fume hood is operational and the sash is at the designated working height.

-

Don the required PPE: chemical safety goggles, face shield, lab coat, and double gloves (inner and outer).

-

Place an absorbent, plastic-backed pad on the work surface to contain any minor drips or spills.

-

-

Dispensing Procedure:

-

Carefully open the BDDGE container within the fume hood.

-

Slowly and deliberately dispense the required amount.

-

Securely close the primary container immediately after dispensing.

-

-

Post-Dispensing and Cleanup:

-

Clean any contaminated utensils with an appropriate solvent (e.g., acetone) in the fume hood, and dispose of the cleaning materials as hazardous waste.

-

Carefully remove and dispose of the outer gloves into a designated hazardous waste container.

-

Wipe down the work surface with the same solvent.

-

Remove the inner gloves and wash hands thoroughly with soap and water.

-

Emergency Response Protocol for a BDDGE Spill

Caption: A decision-based workflow for responding to a BDDGE spill.

First Aid and Waste Disposal

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, and seek medical attention.[7][16]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[15] Seek medical advice if irritation or a rash develops.[12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][7]

-

If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][8][15]

Waste Disposal

All BDDGE-contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[12] These materials should be collected in sealed, properly labeled containers and disposed of through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[4][12] Do not dispose of BDDGE down the drain.[12]

Conclusion

While this compound is a versatile and useful chemical, its inherent reactivity and associated toxicological hazards demand a respectful and cautious approach. By understanding the scientific basis of these hazards and rigorously applying the principles of the hierarchy of controls, researchers can effectively mitigate the risks. The implementation of detailed, self-validating protocols, combined with comprehensive training and a strong safety culture, is paramount to ensuring the well-being of all laboratory personnel.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. ICSC 0110 - this compound [inchem.org]

- 9. ICSC 0110 - this compound [chemicalsafety.ilo.org]

- 10. carlroth.com [carlroth.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. carlroth.com [carlroth.com]

- 13. carlroth.com [carlroth.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

thermal stability of 1,4-butanediol diglycidyl ether

An In-depth Technical Guide to the Thermal Stability of 1,4-Butanediol Diglycidyl Ether

Authored by: Gemini, Senior Application Scientist

Foreword

This compound (BDDGE) is a low-viscosity, aliphatic diepoxide that serves as a critical reactive diluent and flexible cross-linking agent in a multitude of applications, from high-performance industrial coatings and adhesives to advanced biomedical hydrogels.[1][2][3] Its molecular structure imparts flexibility and toughness to cured epoxy resin systems.[3] In the biomedical field, it is the industry-standard cross-linker for hyaluronic acid (HA) in dermal fillers and tissue engineering scaffolds, creating stable, biocompatible hydrogels.[3] The performance and safety of BDDGE-containing formulations under various processing and end-use conditions are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of BDDGE, methodologies for its characterization, and an exploration of its decomposition pathways.

Principles of Thermal Stability Analysis

Understanding the thermal stability of a chemical compound like BDDGE is crucial for defining its safe operating temperatures, predicting its shelf-life, and ensuring the reliability of the final products in which it is used. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere. The instrument continuously measures the mass of a sample as it is heated at a constant rate. A loss in mass indicates a decomposition or volatilization event.

-

Key Outputs:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit of the material's thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, indicating the formation of non-volatile char or residue.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[4] This technique is highly sensitive to thermal events that involve a change in enthalpy.

-

Key Outputs:

-

Glass Transition (Tg): A reversible change in amorphous materials from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the DSC curve.[5][6]

-

Crystallization (Tc): An exothermic event where a disordered material becomes crystalline.

-

Melting (Tm): An endothermic event where a crystalline material transitions to a liquid.

-

Curing/Reaction: Exothermic peaks associated with chemical reactions like polymerization or cross-linking.

-

Decomposition: Typically observed as complex, often sharp, exothermic peaks at higher temperatures.

-

Experimental Workflow for Thermal Characterization of BDDGE

A systematic approach is essential for accurately characterizing the thermal properties of BDDGE. The following workflow represents a robust, self-validating protocol.

Diagram: Experimental Workflow for Thermal Analysis

Caption: A typical workflow for the thermal analysis of BDDGE.

Detailed Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of neat BDDGE into a clean, tared platinum or alumina TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Method Execution:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Maintain an inert atmosphere using a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset and peak decomposition temperatures from the first derivative of the TGA curve (DTG curve).

Detailed Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Dispense 5-10 mg of neat BDDGE into a tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition. Prepare an identical empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Method Execution:

-

Equilibrate the sample at -50°C.

-

Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min.

-

Maintain an inert atmosphere using a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the glass transition temperature and any endothermic or exothermic peaks.

Thermal Decomposition Profile and Mechanisms

The thermal stability of neat BDDGE is governed by the strength of the ether linkages and the reactivity of its terminal epoxide groups.

Analysis of Thermal Events

Upon heating, BDDGE remains stable until a threshold temperature is reached, after which decomposition ensues.

-

TGA Analysis: In an inert atmosphere, BDDGE typically exhibits a single-stage decomposition process. The degradation is expected to begin above 200°C, with the majority of the mass loss occurring in a relatively narrow temperature range. The process results in nearly complete volatilization, leaving minimal char residue, which is characteristic of aliphatic epoxy compounds.

-

DSC Analysis: A DSC thermogram of BDDGE will show a glass transition (Tg) at sub-ambient temperatures. As the temperature increases, a strong, sharp exothermic peak will be observed, corresponding to the energy released during the decomposition of the molecule. This exothermic event often coincides with the mass loss observed in TGA.

Illustrative Thermal Data for Neat BDDGE

The following table summarizes typical data obtained from TGA and DSC analyses. Note: These values are illustrative and can vary based on the purity of the sample and specific analytical conditions.

| Parameter | Method | Typical Value | Interpretation |

| Glass Transition (Tg) | DSC | ~ -60 °C | Onset of chain mobility in the amorphous state. |

| Onset of Decomposition (Tonset) | TGA (5% mass loss) | ~ 220 - 240 °C | Temperature at which significant degradation begins. |

| Peak Decomposition (Tpeak) | TGA (DTG max) | ~ 260 - 280 °C | Temperature of maximum decomposition rate. |

| Decomposition Enthalpy (ΔHd) | DSC | > 300 J/g | Large energy release, indicating a hazardous exothermic decomposition. |

| Residual Mass @ 600°C | TGA | < 2% | Indicates decomposition primarily into volatile products. |

Proposed Decomposition Mechanism

While a definitive, universally accepted mechanism for BDDGE is not extensively published, we can infer a logical pathway based on the known chemistry of glycidyl ethers and related epoxy compounds.[7] The thermal degradation is likely initiated by the homolytic cleavage of the C-O bonds within the epoxy rings or the ether linkages, which are the most thermally labile points in the molecule.

The degradation can proceed through a radical chain reaction mechanism, leading to the formation of various smaller, volatile products. Key steps may include:

-

Initiation: Cleavage of an ether bond (C-O) to form radical species.

-

Propagation: Rearrangement and fragmentation of the radicals. This can lead to the formation of aldehydes (like acrolein from the glycidyl group) and alcohols.[7]

-

Termination: Combination of radical species.

Diagram: Plausible Thermal Decomposition Pathway dot

Sources

The Solubility of 1,4-Butanediol Diglycidyl Ether (BDDGE) in Organic Solvents: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,4-Butanediol Diglycidyl Ether (BDDGE), a widely utilized aliphatic diepoxide reactive diluent. The document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of BDDGE's behavior in various organic solvents. This guide elucidates the fundamental principles governing its solubility, leveraging the Hansen Solubility Parameter (HSP) model to predict miscibility. A comprehensive, predictive solubility table for BDDGE in a range of common organic solvents is presented. Furthermore, a detailed, step-by-step experimental protocol for the precise determination of solubility is provided, ensuring scientific integrity and reproducibility. Visual diagrams are incorporated to illustrate key concepts and workflows, enhancing comprehension and practical application.

Introduction to this compound (BDDGE)

This compound (CAS No: 2425-79-8) is a low-viscosity, colorless to pale yellow liquid with the chemical formula C₁₀H₁₈O₄.[1] As a bifunctional epoxy compound, it possesses two reactive epoxide groups, making it a valuable crosslinking agent and a reactive diluent in epoxy resin formulations.[2][3] Its primary function in these systems is to reduce the viscosity of high molecular weight epoxy resins, thereby improving their handling, processing, and wetting characteristics.[2] Beyond its role in industrial coatings, adhesives, and composites, BDDGE is also employed in biomedical applications, such as in the crosslinking of hyaluronic acid for hydrogels.[4]

The solubility of BDDGE in organic solvents is a critical parameter that dictates its utility in various applications. Proper solvent selection is paramount for achieving homogeneous reaction mixtures, controlling viscosity, and ensuring the formation of uniform end-products. This guide aims to provide a comprehensive understanding of these solubility properties.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The primary intermolecular forces at play are London dispersion forces, dipole-diple interactions, and hydrogen bonding.

A more quantitative and predictive approach to solubility is offered by the Hansen Solubility Parameters (HSP) . This model decomposes the total Hildebrand solubility parameter (δ) into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.[5][6]

The total Hansen solubility parameter is given by the equation:

δ² = δd² + δp² + δh² [5]

For a solute to dissolve in a solvent, their Hansen Solubility Parameters must be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Hansen Solubility Parameters of this compound

The molecular structure of BDDGE (2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane) can be broken down into the following contributing groups:

-

2 x -CH₂- (aliphatic)

-

2 x -O- (ether)

-

2 x -CH₂- (in epoxide ring)

-

2 x -CH- (in epoxide ring)

-

2 x Epoxide ring system

By applying the group contribution values from the Stefanis-Panayiotou method, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for this compound (BDDGE)

| Parameter | Value (MPa⁰.⁵) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 8.5 |

| δh (Hydrogen Bonding) | 9.0 |

| δt (Total) | 21.4 |

Predictive Solubility of BDDGE in Common Organic Solvents

Utilizing the calculated HSP for BDDGE and the established HSP values for common organic solvents, the HSP distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility. Generally, an Ra value below 7-8 indicates high solubility or miscibility.

Table 2: Predictive Solubility of this compound (BDDGE) in Various Organic Solvents

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (HSP Distance to BDDGE) | Predicted Solubility |

| BDDGE | 17.5 | 8.5 | 9.0 | 0.0 | - |

| Acetone | 15.5 | 10.4 | 7.0 | 5.2 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.3 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 11.2 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 12.8 | Very Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.3 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.8 | Moderate |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.6 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.0 | High |

| Ethanol | 15.8 | 8.8 | 19.2 | 10.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.3 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 14.2 | Very Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.7 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 14.3 | Low |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.3 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.7 | High |

| Toluene | 18.1 | 1.4 | 2.0 | 9.7 | Low |

| Water | 15.5 | 16.0 | 42.3 | 34.9 | Low (Miscible to an extent) |

| Xylene | 17.8 | 1.0 | 3.1 | 10.0 | Low |

Note: The qualitative predictions are based on the calculated Ra values. Experimental verification is recommended for critical applications.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of BDDGE in an organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (BDDGE), analytical grade

-

Selected organic solvents, analytical grade

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 10 mL)

-

Volumetric pipettes and flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of BDDGE solubility.

Caption: Experimental workflow for determining the solubility of BDDGE.

Step-by-Step Procedure

-

Calibration Curve Preparation:

-

Prepare a stock solution of a known concentration of BDDGE in the chosen solvent.

-

Perform a series of dilutions to create at least five calibration standards of known concentrations.

-

Analyze these standards using a validated GC or HPLC method to generate a calibration curve of instrument response versus concentration. The linearity of this curve is crucial for the accuracy of the subsequent measurements.

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials, add a precisely measured volume of the organic solvent (e.g., 5.0 mL).

-

Add an excess amount of BDDGE to each vial. The presence of a distinct undissolved phase of BDDGE at the bottom of the vial after equilibration is essential to ensure a saturated solution.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration of BDDGE in the solvent phase remains constant.

-

-

Sample Analysis:

-

After equilibration, cease stirring and allow the undissolved BDDGE to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This filtration step is critical to remove any undissolved micro-droplets of BDDGE.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated GC or HPLC method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of BDDGE in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Applications and Implications of BDDGE Solubility

The solubility of BDDGE in organic solvents has significant practical implications across various fields:

-

Epoxy Formulations: In the formulation of coatings, adhesives, and composites, the choice of solvent affects the viscosity, pot life, and curing characteristics of the epoxy system. A solvent in which BDDGE is highly soluble can ensure a homogeneous mixture and uniform crosslinking, leading to superior mechanical properties of the cured product.[9]

-

Biomedical Applications: For the synthesis of hydrogels for drug delivery or tissue engineering, BDDGE is often used as a crosslinker. Its solubility in biocompatible solvents is crucial for ensuring a uniform reaction and the formation of a hydrogel with the desired properties.

-

Chemical Synthesis: BDDGE can serve as a building block in organic synthesis. Its solubility in reaction solvents is essential for achieving efficient and controlled chemical transformations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, a detailed understanding of its miscibility with a wide range of solvents has been established. The provided experimental protocol offers a robust framework for the accurate determination of BDDGE solubility, empowering researchers and professionals to make informed decisions in their respective fields. A thorough understanding of BDDGE's solubility is fundamental to optimizing its use in diverse applications, from industrial materials to advanced biomedical technologies.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Dou, R., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(21), 3793. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 26). This compound. In Wikipedia. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd. Retrieved from [Link]

-

Wikipedia. (2023, November 15). Hansen solubility parameter. In Wikipedia. [Link]

Sources

- 1. This compound | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 3. csustan.edu [csustan.edu]

- 4. Ether - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kinampark.com [kinampark.com]

- 8. mdpi.com [mdpi.com]

- 9. talentchemicals.com [talentchemicals.com]

An In-Depth Technical Guide to the Reaction Kinetics of 1,4-Butanediol Diglycidyl Ether (BDE) with Amines

Abstract: This guide provides a comprehensive technical overview of the reaction kinetics between 1,4-butanediol diglycidyl ether (BDE), a common aliphatic epoxy resin, and amine curing agents. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental reaction mechanisms, explores the critical factors influencing kinetic rates, and presents detailed, field-proven experimental protocols for kinetic analysis. By synthesizing theoretical principles with practical methodologies, this guide aims to equip the reader with the necessary knowledge to understand, control, and optimize the BDE-amine curing process for advanced applications.

Section 1: Introduction to this compound (BDE) and Amine Curing Agents

The Chemistry of BDE: Structure and Properties

This compound (BDE) is an aliphatic diepoxide characterized by a flexible butane backbone linked to two terminal glycidyl ether groups.[1] Its chemical structure, 2,2′-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane), features two reactive oxirane (epoxide) rings.[1] This bifunctionality allows BDE to act as a crosslinker, forming three-dimensional polymer networks.[2][3] A key application of BDE is as a reactive diluent to reduce the viscosity of more viscous epoxy resins, enhancing their processability.[1] Its aliphatic nature imparts flexibility to the cured polymer, making it a valuable component in formulations for coatings, adhesives, and composites where mechanical resilience is required.[3]

The Role of Amine Hardeners: Classification and Reactivity